

Structural and functional comparison of 2-nitropropane dioxygenases from different organisms

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Compound Name: 2-Nitropropane

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A Comparative Guide to 2-Nitropropane Dioxygenases: Structure, Function, and Methodology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **2-nitropropane** dioxygenases (2NPDs) from various organisms, focusing on their structural and functional differences. The information presented is supported by experimental data to aid in the selection and application of these enzymes in research and development.

Introduction to 2-Nitropropane Dioxygenase

2-Nitropropane dioxygenase (EC 1.13.11.32) is a flavin-dependent enzyme that catalyzes the oxidation of **2-nitropropane** and other nitroalkanes to their corresponding aldehydes or ketones, with the release of nitrite. This enzymatic activity is of significant interest for bioremediation of nitro-substituted environmental pollutants and for potential applications in biocatalysis and drug metabolism studies. 2NPDs have been identified and characterized from a range of organisms, including fungi and bacteria, exhibiting distinct structural and functional properties.

Structural Comparison

2-Nitropropane dioxygenases display notable structural diversity, particularly in their cofactor requirements and quaternary structure. A key distinguishing feature is the type of flavin cofactor utilized, which can be either flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN).

Feature	Williopsis mrakii (formerly Hansenula mrakii)	Neurospora crassa	Pseudomonas aeruginosa	Psychrobacter sp. ANT206
Cofactor	FAD[1][2]	FMN[1]	FMN[1]	Not explicitly stated, but classified as a nitronate monooxygenase, which are typically flavin-dependent.
Quaternary Structure	Dimer of two non-identical subunits	Dimer of two identical subunits	-	Monomer (predicted)
Crystal Structure	Not available	Not available	Available (PDB: 2GJL, 2GJN)[3]	Not available
Key Catalytic Residue	-	-	His152 (proposed catalytic base)[1]	-

Functional Comparison

The functional characteristics of 2NPDs, including their kinetic parameters and substrate specificity, vary significantly among different organisms. These differences can influence their suitability for specific applications.

Kinetic Parameters

The following table summarizes the available kinetic parameters for 2NPDs from different sources. It is important to note that experimental conditions, such as pH and temperature, can affect these values.

Organism	Substrate	K _m (mM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
Williopsis mrakii	2-Nitropropane	21.3[2]	-	-
Nitroethane	24.3[2]	-	-	
1-Nitropropane	25.6[2]	-	-	
3-Nitro-2-pentanol	6.8[2]	-	-	
Neurospora crassa	2-Nitropropane (anionic)	0.17	110	6.5 x 10 ⁵
Nitroethane (anionic)	0.25	130	5.2 x 10 ⁵	
1-Nitropropane (anionic)	0.33	120	3.6 x 10 ⁵	
Pseudomonas aeruginosa	Propionate 3-nitronate (P3N)	0.11	1300	1.2 x 10 ⁷ [4]
Psychrobacter sp. ANT206	2-Nitropropane	8.5 (at 30°C)	15.8 (at 30°C)	1.86 x 10 ³ (at 30°C)[5][6]

Note: Data for *Neurospora crassa* is for the anionic form of the substrate. The *Pseudomonas aeruginosa* enzyme is a nitronate monooxygenase with high specificity for propionate 3-nitronate.

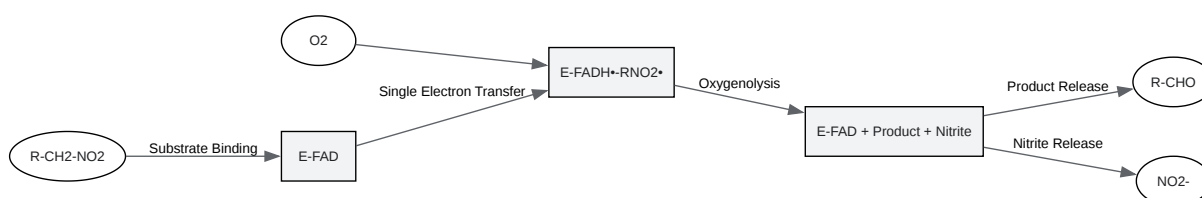
Substrate Specificity

A crucial functional difference among 2NPDs is their preference for either the neutral (nitroalkane) or anionic (nitronate) form of their substrates.

- *Williopsis mrakii*: This enzyme can utilize both neutral and anionic nitroalkanes.
- *Neurospora crassa*: This enzyme shows a strong preference for the anionic forms of nitroalkanes[7].
- *Pseudomonas aeruginosa*: The characterized enzyme from this bacterium is a nitronate monooxygenase, indicating a high specificity for the anionic form of the substrate. It is reported to be inactive towards neutral nitroalkanes[4].
- *Psychrobacter* sp. ANT206: This cold-adapted enzyme has been shown to act on **2-nitropropane**, and its classification as a nitronate monooxygenase suggests a preference for the anionic form.

Catalytic Mechanism

The catalytic mechanism of **2-nitropropane** dioxygenase involves the formation of an anionic flavin semiquinone intermediate.[1][7] The proposed general mechanism is depicted below.



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Caption: Proposed catalytic mechanism of **2-nitropropane** dioxygenase.

Experimental Protocols

This section provides an overview of the key experimental protocols used in the characterization of **2-nitropropane** dioxygenases.

Enzyme Activity Assay

The activity of 2NPD can be determined by monitoring either the consumption of oxygen or the production of nitrite.

1. Oxygen Consumption Method (using a Clark-type oxygen electrode):

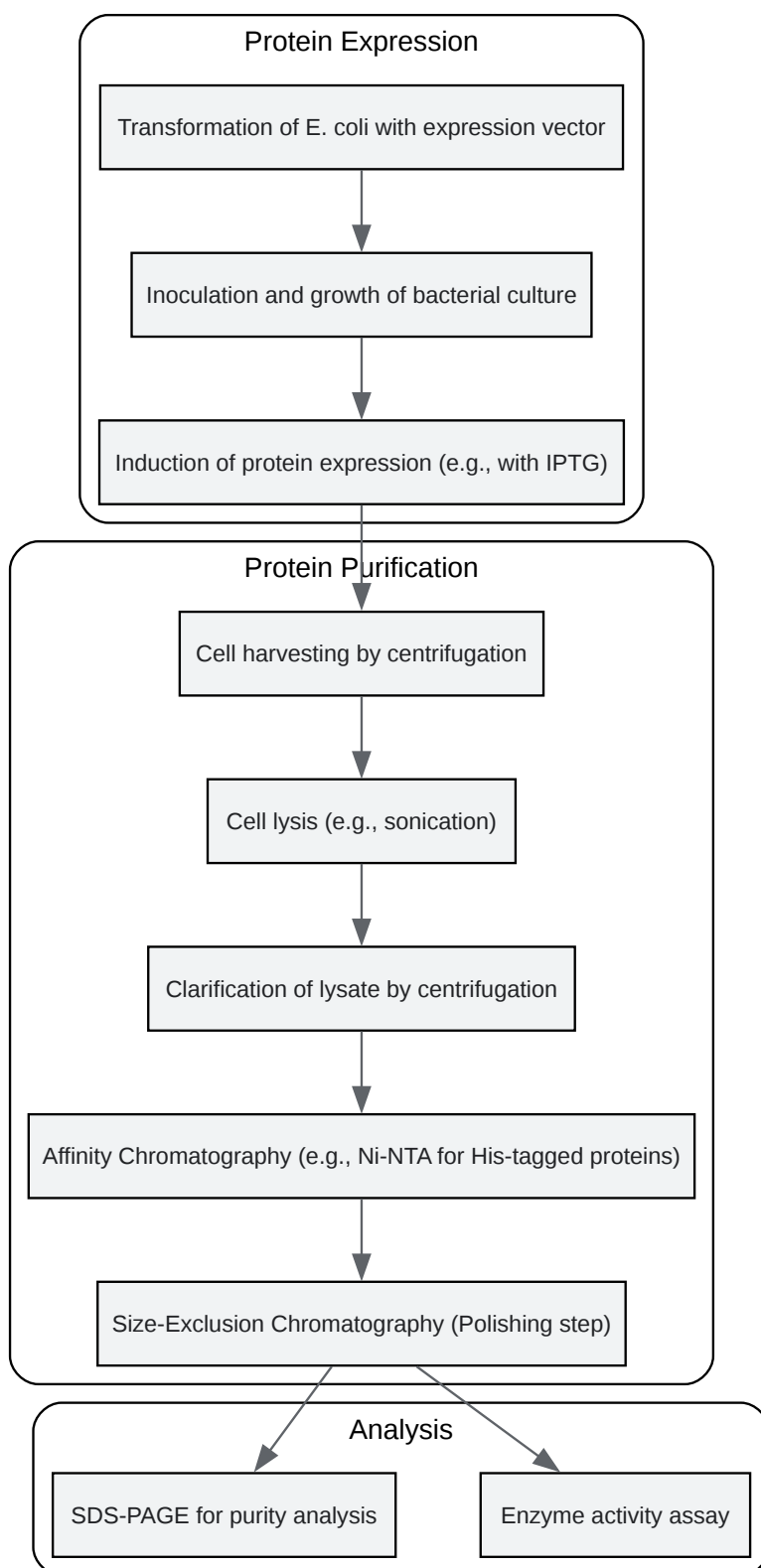
- Principle: This method measures the rate of oxygen consumption in a sealed reaction chamber.
- Reagents:
 - Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
 - Substrate stock solution (e.g., **2-nitropropane** in assay buffer)
 - Purified enzyme solution
- Procedure:
 - Calibrate the oxygen electrode according to the manufacturer's instructions.
 - Add a defined volume of air-saturated assay buffer to the reaction chamber and allow the signal to stabilize.
 - Initiate the reaction by adding a small volume of the enzyme solution.
 - Record the rate of decrease in oxygen concentration over time.
 - Add the substrate to the reaction chamber and continue recording the oxygen consumption rate.
 - The enzyme activity is calculated from the difference in the rate of oxygen consumption before and after the addition of the substrate. One unit of activity is typically defined as the amount of enzyme that consumes 1 μmol of oxygen per minute under the specified conditions.

2. Nitrite Production Method (spectrophotometric):

- Principle: This method quantifies the amount of nitrite produced, a product of the enzymatic reaction, using the Griess reagent.
- Reagents:
 - Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
 - Substrate stock solution (e.g., **2-nitropropane** in assay buffer)
 - Purified enzyme solution
 - Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
 - Sodium nitrite standard solutions
- Procedure:
 - Set up reaction mixtures containing assay buffer, substrate, and enzyme in a microcentrifuge tube or a 96-well plate.
 - Incubate the reactions at a specific temperature for a defined period.
 - Stop the reaction by adding a quenching agent (e.g., a strong acid).
 - Add the Griess reagent to each reaction and incubate in the dark for color development.
 - Measure the absorbance at approximately 540 nm using a spectrophotometer or plate reader.
 - Quantify the amount of nitrite produced by comparing the absorbance to a standard curve prepared with sodium nitrite solutions.

Recombinant Protein Purification

The purification of recombinant 2NPDs is typically achieved through a combination of chromatography techniques. A general workflow is outlined below.



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Caption: General experimental workflow for recombinant 2NPD expression and purification.

Conclusion

2-Nitropropane dioxygenases from different organisms present a fascinating case of convergent evolution, with distinct structural solutions for a similar catalytic function. The choice of a particular 2NPD for a specific application will depend on factors such as the desired substrate specificity (neutral vs. anionic nitroalkanes), kinetic properties, and the operational conditions (e.g., temperature). This guide provides a foundational understanding of these enzymes to facilitate informed decisions in research and development. Further characterization of 2NPDs from a wider range of organisms will undoubtedly uncover novel catalytic capabilities and expand their potential applications.

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References

- 1. Crystal structure of 2-nitropropane dioxygenase complexed with FMN and substrate. Identification of the catalytic base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new oxygenase, 2-nitropropane dioxygenase of *Hansenula mrakii*. Enzymologic and spectrophotometric properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-nitropropane dioxygenase - Wikipedia [en.wikipedia.org]
- 4. The Combined Structural and Kinetic Characterization of a Bacterial Nitronate Monooxygenase from *Pseudomonas aeruginosa* PAO1 Establishes NMO Class I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Probing the Mechanism of 2-Nitropropane Dioxygenase: A Model for Flavin Semiquinone Intermediates in Catalysis [acswebcontent.acs.org]
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